molecular formula C₁₃H₂₈O₂S₂ B1139667 Dodecyl Methanethiosulfonate CAS No. 355803-77-9

Dodecyl Methanethiosulfonate

Cat. No. B1139667
CAS RN: 355803-77-9
M. Wt: 280.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl Methanethiosulfonate, also known as DMTS, is a potent organic compound with diverse applications in scientific investigations . It is used to probe the structures of the ACh receptor channel, of the GABA receptor channel, and of lactose permease .


Molecular Structure Analysis

Dodecyl Methanethiosulfonate contains a total of 44 bonds; 16 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 1 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

Dodecyl Methanethiosulfonate is used to probe the structures of the ACh receptor channel, of the GABA receptor channel, and of lactose permease . It has been involved in studies of chemical transformations of long-chain alkyl organosulfates .

Scientific Research Applications

Biochemistry: Probing Membrane Proteins

DMTS is utilized in biochemistry to investigate the structure and function of membrane proteins. It serves as a thiol-reactive reagent, particularly for probing the structures of channels like the ACh receptor, GABA receptor, and lactose permease . This application is crucial for understanding the mechanisms of signal transduction and substance transport across cell membranes.

Molecular Biology: Cysteine Modification

In molecular biology, DMTS is used for the selective modification of cysteine residues in proteins. This modification is essential for studying protein structure-function relationships, as it can lead to changes in enzyme kinetics or blockage of the enzyme’s active site .

Pharmaceutical Research: Drug-Protein Interactions

DMTS plays a role in pharmaceutical research by helping to elucidate drug-protein interactions. It is particularly useful in studies involving the human multidrug resistance P-glycoprotein, which is responsible for the extrusion of various compounds out of cells .

Chemical Synthesis: Organic Compound Applications

In chemical synthesis, DMTS is recognized for its potent properties as an organic compound with diverse applications. It is used to probe various biochemical structures, contributing to the development of new synthetic methodologies .

Environmental Science: Surfactant Analysis

Although direct references to DMTS in environmental science are limited, its structural analogs, such as dodecyl sulfate-based surfactants, are extensively studied for their environmental impact. These studies include the synthesis of surfactants and their interaction with other environmental components, which can be extrapolated to understand the behavior of DMTS in similar contexts .

Analytical Chemistry: Surfactant Replacement

DMTS’s surfactant properties allow it to replace organic solvents in analytical chemistry, contributing to greener chemical processes. Its use in spectroscopy and other analytical techniques helps reduce the reliance on more harmful solvents .

Safety and Hazards

Dodecyl Methanethiosulfonate is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPDFXOEXAGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl Methanethiosulfonate

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